molecular formula C11H13IO3 B8617604 5-Iodo-2-isopropoxyphenyl acetate

5-Iodo-2-isopropoxyphenyl acetate

Cat. No.: B8617604
M. Wt: 320.12 g/mol
InChI Key: WVTZMYJDPNLNPR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Iodo-2-isopropoxyphenyl acetate (IUPAC: acetyloxy-5-iodo-2-(propan-2-yloxy)benzene) is an aromatic ester derivative featuring an iodine substituent at the 5-position, an isopropoxy group at the 2-position, and an acetylated hydroxyl group. Its molecular formula is C₁₁H₁₃IO₃, with a molar mass of 308.12 g/mol. The iodine atom enhances electrophilic substitution reactivity and may confer stability under specific conditions, while the isopropoxy and acetate groups influence solubility and metabolic stability.

This parallels the synthesis of analogous compounds, such as 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate, which involves iodocyclization followed by deacylation .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

(5-iodo-2-propan-2-yloxyphenyl) acetate

InChI

InChI=1S/C11H13IO3/c1-7(2)14-10-5-4-9(12)6-11(10)15-8(3)13/h4-7H,1-3H3

InChI Key

WVTZMYJDPNLNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of 5-Iodo-2-isopropoxyphenyl Acetate and Analogues

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Mechanism Reference
This compound C₁₁H₁₃IO₃ Iodo, isopropoxy, acetate Likely acetylation of phenol Intermediate in organic synthesis
5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate C₁₃H₁₃IO₃S Iodo, methoxy, dihydrothiophene Iodocyclization of acetylated precursors Organic synthesis intermediate
5-Iodo-2-pyrimidinone deoxyribonucleoside (IPdR) C₉H₁₂IN₃O₄ Iodo, pyrimidinone, deoxyribose Enzymatic phosphorylation Antiviral (HSV DNA synthesis inhibition)
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Diphenyl, hydroxyacetic acid Benzoin condensation Pharmaceutical precursor

Structural and Functional Analysis

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate
  • Key Differences : Incorporates a sulfur-containing dihydrothiophene ring and methoxy group instead of isopropoxy.
  • Synthesis : Achieved via 5-endo-dig iodocyclization, forming a sulfonium ion intermediate, followed by oxidation and deacylation . This method highlights the role of iodine in facilitating cyclization, a feature absent in the target compound.
  • Applications : Primarily a synthetic intermediate for complex heterocycles.
5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)
  • Key Differences: A nucleoside analog with a pyrimidinone ring and deoxyribose sugar.
  • Mechanism : Inhibits herpes simplex virus (HSV) DNA synthesis by targeting viral replication complexes, possibly via metabolite interference . The iodine atom here enhances binding affinity to viral enzymes.
  • Contrast : Unlike the acetate ester, IPdR’s bioactivity relies on phosphorylation and incorporation into DNA, showcasing divergent functional roles despite shared iodine substituents.
Benzilic Acid
  • Key Differences : Features two phenyl groups and a hydroxyacetic acid moiety.
  • Applications : Used in synthesizing antispasmodic agents (e.g., atropine analogs) . The absence of iodine reduces its electrophilic reactivity compared to this compound.

Electronic and Reactivity Comparisons

  • Iodine Substituent : In all iodinated compounds, iodine enhances electrophilicity and stabilizes intermediates in substitution reactions. However, in IPdR, iodine’s bulkiness may sterically hinder enzyme interactions .
  • Ester vs.
  • Oxygen vs. Sulfur Heterocycles : The dihydrothiophene ring in introduces sulfur’s electron-rich character, enabling distinct reactivity (e.g., nucleophilic aromatic substitution) compared to the oxygen-based isopropoxy group in the target compound.

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